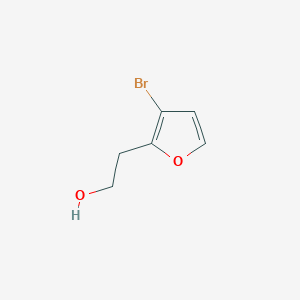

2-(3-Bromofuran-2-yl)ethan-1-ol

Description

2-(3-Bromofuran-2-yl)ethan-1-ol is a brominated furan derivative featuring an ethanol side chain. Its structure consists of a furan ring substituted with a bromine atom at the 3-position and an ethanol group at the 2-position. Potential applications include pharmaceutical intermediates or precursors for further functionalization, though direct references to its uses are absent in the evidence.

Properties

Molecular Formula |

C6H7BrO2 |

|---|---|

Molecular Weight |

191.02 g/mol |

IUPAC Name |

2-(3-bromofuran-2-yl)ethanol |

InChI |

InChI=1S/C6H7BrO2/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 |

InChI Key |

WIKOVTCPWJQLCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1Br)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromofuran Derivatives

2-(5-Bromofuran-2-yl)ethan-1-amine (CAS: 933752-97-7)

- Structure: Bromine at the 5-position of the furan ring; ethanol replaced by an amine (-NH₂).

- Molecular Weight : 190.04 g/mol (vs. ~193.03 g/mol for the target compound) .

- Bromine’s position (5 vs. 3) alters electronic effects: 5-bromo may sterically hinder reactions at the furan’s 2-position.

2-(3-Bromofuran-2-yl)ethan-1-ol

- Expected Reactivity : Bromine at the 3-position may direct electrophilic substitution to the 5-position. The alcohol group enables oxidation to a ketone or esterification.

Functional Group Variants: Alcohol vs. Amine

- 2-(3-Indolyl)ethan-1-ol (Impurity in ): Structure: Indole ring replaces furan; ethanol chain retained. Properties: Indole’s NH group enhances hydrogen bonding, increasing solubility in polar solvents compared to furan derivatives. Synthesis: Generated as a byproduct in indole alkaloid synthesis, highlighting challenges in regioselectivity .

Aromatic Ring Substitution: Phenyl vs. Furan

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23 in )

- Structure: Bromine and methoxy groups on a phenyl ring; ethanol chain.

- Molecular Weight : ~231.09 g/mol (C₉H₁₁BrO₂).

- Synthesis: Achieved 92% yield via borane dimethyl sulfide reduction, suggesting robustness for ethanol-containing aromatics .

- Key Contrasts :

- The phenyl ring’s electron-rich nature (due to methoxy) increases stability in electrophilic substitutions compared to furan’s oxygen-driven reactivity.

- Higher molecular weight and lipophilicity vs. furan analogs.

Research Findings and Implications

Synthetic Efficiency: Borane-mediated reductions (e.g., ) are highly effective for ethanol-containing aromatics, suggesting applicability to furan derivatives with optimization .

Bromine Positionality : 3-Bromo substitution on furan may reduce steric hindrance compared to 5-bromo isomers, favoring reactions at the 2-position.

Functional Group Impact : Alcohols (-OH) offer oxidation pathways, while amines (-NH₂) enable nucleophilic reactions, diversifying applications in drug synthesis .

Heterocycle Effects : Furan’s oxygen enhances electrophilic reactivity vs. indole’s NH-driven solubility and phenyl’s stability under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.